molecular formula C7H9ClFN B1441200 2-Fluoro-N-methylaniline hydrochloride CAS No. 1187386-14-6

2-Fluoro-N-methylaniline hydrochloride

Cat. No. B1441200
M. Wt: 161.6 g/mol
InChI Key: FDWUPJDGVSNCAR-UHFFFAOYSA-N
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Description

2-Fluoro-N-methylaniline hydrochloride is an organic compound that belongs to the class of anilines . It is a crystalline solid that is soluble in water and organic solvents. This compound is widely used in scientific experiments and has potential applications in several industries.

Scientific Research Applications

Catalysis and Chemical Synthesis

A study by Yang et al. (2015) explored the use of fluoro-functionalized polymeric N-heterocyclic carbene-zinc complexes for catalyzing the formylation and methylation of amines using CO2 as a C1 building block. This research highlighted the efficiency of fluoro-functionalized catalysts in organic synthesis, particularly in reactions involving N-methylanilines, showcasing high activity and recyclability (Yang et al., 2015).

Structural and Vibrational Analysis

Liu et al. (2017) conducted a detailed study on the structure and vibrations of 2-fluoro-N-methylaniline in different states, providing insights into the molecular dynamics and electronic structures of such compounds. This research utilized REMPI and MATI spectroscopy alongside theoretical calculations, revealing stable conformers and their transition energies, contributing to the fundamental understanding of molecular properties (Liu et al., 2017).

Material Science and Engineering

Research on substituted polyanilines (PANIs) by Sahin et al. (2010) included poly(2-fluoroaniline) to study the effects of substituents on the surface morphology, conductivity, and thermal properties of polymers. This study provided valuable information on how fluoro-aniline derivatives influence the characteristics of conducting polymers, which are critical for developing advanced materials for electronics and sensors (Sahin et al., 2010).

properties

IUPAC Name

2-fluoro-N-methylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FN.ClH/c1-9-7-5-3-2-4-6(7)8;/h2-5,9H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDWUPJDGVSNCAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675162
Record name 2-Fluoro-N-methylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-N-methylaniline hydrochloride

CAS RN

1187386-14-6
Record name Benzenamine, 2-fluoro-N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187386-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-N-methylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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